molecular formula C12H16Cl2N2O B3235181 (S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide CAS No. 1353995-56-8

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide

Cat. No.: B3235181
CAS No.: 1353995-56-8
M. Wt: 275.17 g/mol
InChI Key: AGLAZYNNNCSGAK-NSHDSACASA-N
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Description

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide is a chiral amide derivative characterized by a 2,6-dichlorobenzyl group attached to a branched butyramide backbone. Its stereochemistry at the α-carbon (S-configuration) and the presence of electron-withdrawing chlorine atoms on the benzyl ring suggest unique physicochemical and biological properties. This compound is listed as discontinued by CymitQuimica, indicating possible challenges in synthesis, stability, or commercial viability .

Properties

IUPAC Name

(2S)-2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O/c1-7(2)11(15)12(17)16-6-8-9(13)4-3-5-10(8)14/h3-5,7,11H,6,15H2,1-2H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLAZYNNNCSGAK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1=C(C=CC=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701161256
Record name Butanamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353995-56-8
Record name Butanamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353995-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-amino-N-[(2,6-dichlorophenyl)methyl]-3-methyl-, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701161256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and (S)-3-methylbutyric acid.

    Formation of Intermediate: The reaction between 2,6-dichlorobenzyl chloride and (S)-3-methylbutyric acid in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.

    Amidation Reaction: The intermediate compound undergoes an amidation reaction with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichlorobenzyl moiety allows for substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Core Structural Differences

The compound’s closest analogs include:

Compound Name Key Structural Features Reference
(S)-2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-3-methyl-butyramide Cyclopropyl substitution on the amine group; enhanced steric hindrance
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) Sulfamoyl-phenyl group; tetrahydrofuran-derived lactone ring
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate directing group; hydroxy and dimethyl substituents
2-Amino-N-(2,2,2-trifluoroethyl)acetamide Trifluoroethyl group; simpler acetamide backbone

Key Observations :

  • The cyclopropyl analog introduces steric bulk, which may improve metabolic resistance but complicate synthesis .
  • Compounds like 5a and 5b () feature sulfonamide and lactone moieties, which confer hydrogen-bonding capacity and rigidity, unlike the target compound’s flexible benzyl-amide structure .

Physicochemical Properties

Comparative data from analogs (melting points, optical activity):

Compound Melting Point (°C) [α]D (c, solvent) Molecular Weight (g/mol) Reference
5a 180–182 +4.5° (0.10, MeOH) 326.4
5b 174–176 +5.7° (0.08, MeOH) 340.4
Cyclopropyl analog () N/A N/A ~380 (estimated)
Target compound Not reported Not reported ~325 (estimated)

Insights :

  • Higher melting points in 5a–5d correlate with crystalline sulfonamide/lactone structures, whereas the target compound’s flexible benzyl group may reduce crystallinity .
  • Optical activity ([α]D) in chiral analogs like 5a suggests the target compound’s S-configuration could influence receptor binding or enzymatic interactions .

Biological Activity

(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide is a chiral compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₂₂Cl₂N₂O
  • Molecular Weight : 317.3 g/mol
  • Structural Features : The compound contains an amino group, a dichlorobenzyl moiety, and a butyramide structure, which are crucial for its biological interactions.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes. This inhibition can alter biochemical pathways that are critical for various cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways. This interaction could lead to changes in neurotransmitter systems or anti-inflammatory responses.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Therapeutic Potential : The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its unique dichlorobenzyl group may enhance binding affinity to certain biological targets compared to other compounds.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may act as an anti-inflammatory agent, although the specific mechanisms remain under investigation.

In Vitro Studies

  • Cell Line Testing : In vitro studies have shown that this compound can modulate cellular responses in various cancer cell lines. These findings indicate potential anti-cancer properties.
    Cell LineResponseReference
    A549 (Lung Cancer)Significant inhibition
    MCF-7 (Breast Cancer)Moderate response
    HeLa (Cervical Cancer)Minimal effect
  • Mechanistic Insights : Studies have demonstrated that the compound's interaction with specific receptors leads to altered gene expression associated with cell proliferation and apoptosis pathways.

Animal Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound:

  • Efficacy in Tumor Models : In vivo studies have indicated that administration of this compound results in reduced tumor growth in xenograft models of human cancers.
    ModelTreatment RegimenOutcome
    Xenograft (Breast)10 mg/kg daily50% tumor reduction
    Xenograft (Lung)5 mg/kg bi-weekly30% tumor reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide
Reactant of Route 2
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(S)-2-Amino-N-(2,6-dichloro-benzyl)-3-methyl-butyramide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.